{2-[(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid
Description
The compound {2-[(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid is a thiazolidinone derivative characterized by a central 1,3-thiazolidin-4-one ring substituted with a 3-ethyl group, a 4-oxo moiety, and a 2-thioxo group. The 5-ylidene position is conjugated with a methylene bridge linking to a phenoxyacetic acid group.
Thiazolidinone scaffolds are well-documented for their diverse pharmacological roles, including anticancer, antimicrobial, and antidiabetic activities. The presence of the thioxo (C=S) group in this compound enhances its ability to form hydrogen bonds and coordinate with metal ions, which may improve binding affinity to biological targets compared to dioxo (C=O) analogs .
Properties
CAS No. |
95144-10-8 |
|---|---|
Molecular Formula |
C14H13NO4S2 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-[2-[(E)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C14H13NO4S2/c1-2-15-13(18)11(21-14(15)20)7-9-5-3-4-6-10(9)19-8-12(16)17/h3-7H,2,8H2,1H3,(H,16,17)/b11-7+ |
InChI Key |
MLGZPMMALYWBRN-YRNVUSSQSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC=CC=C2OCC(=O)O)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=CC=C2OCC(=O)O)SC1=S |
Origin of Product |
United States |
Preparation Methods
Formation of the 3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidine Intermediate
The thiazolidinone core is synthesized via cyclization of ethylamine, carbon disulfide, and chloroacetic acid under alkaline conditions. The reaction proceeds as follows:
-
Reagents :
-
Ethylamine (1.0 equiv)
-
Carbon disulfide (1.2 equiv)
-
Chloroacetic acid (1.0 equiv)
-
Sodium hydroxide (2.5 equiv)
-
-
Procedure :
Ethylamine is reacted with carbon disulfide in aqueous NaOH to form the dithiocarbamate intermediate. Subsequent addition of chloroacetic acid triggers cyclization, yielding 3-ethyl-4-oxo-2-thioxo-1,3-thiazolidine. The product is isolated via filtration and recrystallized from ethanol. -
Key Data :
Preparation of Phenoxyacetic Acid Derivatives
Synthesis of 2-(2-Formylphenoxy)acetic Acid
The phenoxyacetic acid precursor is synthesized via nucleophilic substitution between phenol derivatives and chloroacetic acid:
-
Reagents :
-
2-Hydroxybenzaldehyde (1.0 equiv)
-
Chloroacetic acid (1.1 equiv)
-
Sodium hydroxide (2.0 equiv)
-
-
Procedure :
2-Hydroxybenzaldehyde is deprotonated with NaOH in ethanol/water (3:1). Chloroacetic acid is added, and the mixture is refluxed at 102°C for 5 hours. Acidification with HCl precipitates 2-(2-formylphenoxy)acetic acid. -
Key Data :
Knoevenagel Condensation for Final Coupling
Reaction Conditions and Optimization
The thiazolidinone and aldehyde moieties are coupled via Knoevenagel condensation. Deep eutectic solvents (DES) or glacial acetic acid are used as reaction media:
| Solvent System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| ChCl:N-methylurea DES | 80 | 2 | 79.9 |
| Glacial acetic acid | 110 | 4 | 68.2 |
Procedure :
-
DES Method : 3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidine (1.0 equiv) and 2-(2-formylphenoxy)acetic acid (1.1 equiv) are stirred in ChCl:N-methylurea DES at 80°C. The reaction is monitored by TLC until completion.
-
Acetic Acid Method : The same reactants are refluxed in glacial acetic acid with sodium acetate (0.1 equiv) as a catalyst.
Workup :
The product is precipitated by cooling, filtered, and washed with ice-cold ethanol. Purification via recrystallization from DMF/ethanol yields the final compound.
Industrial-Scale Production Considerations
Continuous Flow Reactor Optimization
To enhance scalability, continuous flow reactors are employed for the Knoevenagel step:
-
Residence Time : 30 minutes
-
Throughput : 1.2 kg/h
-
Purity : 98.5% (GC-MS)
Green Chemistry Metrics
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Atom Economy : 87%
-
E-Factor : 2.3 (kg waste/kg product)
Analytical Characterization
Spectroscopic Data
-
IR (KBr) : 1745 cm⁻¹ (C=O), 1680 cm⁻¹ (C=S), 1602 cm⁻¹ (C=C).
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, CH=), 7.52–7.48 (m, 4H, Ar-H), 4.72 (s, 2H, OCH₂), 3.89 (q, J=7.1 Hz, 2H, NCH₂), 1.31 (t, J=7.1 Hz, 3H, CH₃).
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Oxidation and Reduction: The thiazolidine ring undergoes redox reactions, influenced by its sulfur atom.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Major Products: These reactions yield various derivatives, including substituted thiazolidines and related compounds.
Scientific Research Applications
Building Blocks: Used in the synthesis of more complex molecules due to its versatile reactivity.
Drug Design: Serves as a scaffold for drug development.
Anticancer: Investigated for potential antitumor properties.
Antimicrobial: Exhibits activity against microbial pathogens.
Neuroprotective: Studied for neurodegenerative diseases.
Anti-inflammatory: May modulate inflammatory pathways.
Pharmaceuticals: Potential drug candidates.
Agrochemicals: Used in crop protection.
Mechanism of Action
The precise mechanism remains an active area of research. it likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The following table summarizes key structural differences between the target compound and analogs:
Functional and Pharmacological Differences
- Electron-Deficient Core vs. Dioxo analogs, however, are more commonly associated with PPARγ activation in diabetes .
- Aromatic Substituent Effects: The phenoxyacetic acid group in the target compound improves water solubility compared to lipophilic analogs like Cpd30 (2-furyl-benzoic acid), which may favor cellular uptake in cancer cells . Halogenated derivatives (e.g., 2,6-dichloro substitution in ) exhibit higher metabolic stability but reduced solubility, making them suitable for antiparasitic applications .
- Synthetic Accessibility: The target compound’s synthesis likely employs Knoevenagel condensation (common for thiazolidinone-acetic acid hybrids), whereas analogs with benzimidazole or pyrazole groups (e.g., ) require multi-step sulfonation and cyclization .
Physicochemical Properties
- Solubility : The acetic acid moiety in the target compound enhances aqueous solubility (logP ~2.5 predicted) compared to esterified analogs (e.g., ethyl esters in , logP ~3.8) .
- Stability : Thioxo groups are prone to oxidation, making the target compound less stable than dioxo analogs under acidic conditions .
Biological Activity
The compound known as {2-[(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid (CAS Number: 93985-94-5) is a derivative of thiazolidine and has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and structure-activity relationships (SAR).
The molecular formula of the compound is C₁₄H₁₃N₁O₄S₂, with a molecular weight of 323.3873 g/mol. The structure features a thiazolidine ring, which is known for its diverse biological activities.
1. Aldose Reductase Inhibition
Recent studies have highlighted the role of thiazolidine derivatives in inhibiting aldose reductase (ALR), an enzyme implicated in diabetic complications. The compound has shown potent inhibitory action against ALR2 with submicromolar IC₅₀ values, significantly outperforming the clinically used inhibitor epalrestat .
Table 1: Inhibitory Activity of Thiazolidine Derivatives on ALR2
| Compound | IC₅₀ (µM) | Type of Inhibition |
|---|---|---|
| Epalrestat | 15 | Competitive |
| {2-[(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid | <0.1 | Mixed-type |
| (Z)-2-(5-(1-(5-butylpyrazin-2-yl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid | <0.02 | Mixed-type |
2. Cytotoxicity
The cytotoxic effects of the compound were evaluated against various cancer cell lines, including HepG2 (liver cancer) cells. The results indicated low antiproliferative activity, suggesting that while it may inhibit aldose reductase effectively, it does not exhibit strong cytotoxic properties against these cell lines .
Case Study: Cytotoxicity Assay
In a study examining the cytotoxic effects on HepG2 cells, the compound demonstrated an IC₅₀ greater than 50 µM, indicating a relatively low potency compared to standard chemotherapeutics like doxorubicin .
3. Molecular Docking Studies
Molecular docking simulations have been conducted to elucidate the binding interactions between the compound and the active site of aldose reductase. Key residues such as His110 and Trp111 were identified as crucial for high-affinity binding, reinforcing the compound's potential as a therapeutic agent in managing diabetic complications .
Structure-Activity Relationships (SAR)
The SAR analysis of thiazolidine derivatives suggests that modifications to the thiazolidine ring and phenoxy group can enhance biological activity. For instance, substituents on the phenyl ring may influence both selectivity and potency against ALR enzymes. Compounds with electron-withdrawing groups tend to exhibit improved inhibitory properties .
Table 2: Structure-Activity Relationships of Related Compounds
| Compound | Modification | Activity |
|---|---|---|
| Epalrestat | None | Standard inhibitor |
| {Compound A} | Fluorine substitution on phenyl ring | Increased potency |
| {Compound B} | Methyl group on thiazolidine ring | Enhanced selectivity |
Q & A
Basic: What are the key synthetic steps for preparing {2-[(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid?
The synthesis typically involves a multi-step process:
Core Formation : Construction of the thiazolidinone ring via cyclization of thiourea derivatives with ethyl chloroacetate under reflux conditions in acetic acid .
Functionalization : Introduction of the phenoxy-acetic acid moiety through nucleophilic substitution or condensation reactions.
Purification : Recrystallization from acetic acid or DMF/ethanol mixtures to achieve >95% purity .
Key reagents include sodium acetate (as a catalyst) and controlled temperature regimes (70–90°C) to optimize yield .
Basic: What spectroscopic and crystallographic methods confirm the structure of this compound?
- Spectroscopy :
- Crystallography : Single-crystal X-ray diffraction reveals dihedral angles between aromatic rings (e.g., 84.24° in analogs) and hydrogen-bonding networks (O–H···N, C–H···O) critical for stability .
Basic: What solvent systems are recommended for handling this compound?
The compound exhibits solubility in polar aprotic solvents (DMSO, DMF) and moderate solubility in methanol. For reactivity studies, use anhydrous DMF under nitrogen to prevent hydrolysis of the thioxo group. Recrystallization is optimal in acetic acid/water mixtures (3:1 v/v) .
Advanced: How can continuous flow reactors improve the scalability of synthesis?
Continuous flow systems enhance:
- Reaction Control : Precise temperature (±2°C) and residence time (5–10 min) reduce side products.
- Yield Optimization : Automated solvent delivery achieves >85% yield compared to batch methods (60–70%) .
- Safety : Minimizes exposure to volatile reagents like ethyl chloroformate.
Advanced: What strategies resolve contradictions in biological activity data among structural analogs?
- Comparative SAR Studies : Systematic variation of substituents (e.g., methoxy vs. ethoxy groups) identifies critical bioactivity determinants .
- Computational Modeling : Density Functional Theory (DFT) calculates electron distribution at the thioxo group, correlating with antimicrobial potency (R² = 0.89 in analogs) .
- Dose-Response Validation : Re-test conflicting compounds under standardized assays (e.g., MIC90 in E. coli models) .
Advanced: How can computational chemistry predict derivative reactivity?
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic attack sites (e.g., C5 position of thiazolidinone) .
- Molecular Dynamics : Simulate membrane permeability using logP values (calculated: 2.1 ± 0.3) and polar surface area (PSA: 90 Ų) .
- Docking Studies : Identify binding affinities to targets like Mycobacterium tuberculosis enoyl reductase (ΔG = -9.2 kcal/mol) .
Basic: What are the stability considerations for long-term storage?
Store at -20°C in amber vials under argon. The compound degrades in >40% humidity (t₁/₂ = 14 days at 25°C), with hydrolysis of the thioxo group detected via HPLC .
Advanced: What methodologies study interactions with biological macromolecules?
- Isothermal Titration Calorimetry (ITC) : Measures binding constants (Kd = 1.2–3.8 µM) with serum albumin .
- Surface Plasmon Resonance (SPR) : Real-time kinetics for enzyme inhibition (e.g., COX-2, kon = 1.5 × 10⁴ M⁻¹s⁻¹) .
- Circular Dichroism (CD) : Monitors conformational changes in DNA upon intercalation (ΔΨ = 12 mdeg at 275 nm) .
Advanced: How can structural analogs be designed for enhanced bioactivity?
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenoxy ring to improve oxidative stability .
- Hybridization : Fuse pyrido[1,2-a]pyrimidine moieties to enhance π-π stacking with protein pockets .
- Pro-drug Approaches : Esterify the acetic acid group to improve bioavailability (e.g., ethyl ester increases Cmax by 3.2× in murine models) .
Basic: What analytical techniques quantify purity post-synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
